molecular formula C17H17K2N3O8S2 B124164 Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate CAS No. 149733-79-9

Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

Cat. No. B124164
M. Wt: 533.7 g/mol
InChI Key: BCNIPDJYRQVEOI-UHFFFAOYSA-L
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Description

“Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate” is also known as Lucifer Yellow CH Dipotassium Salt . It is a fluorescent dye used in cell biology . The key property of Lucifer Yellow is that it can be readily visualized in both living and fixed cells using a fluorescence microscope .


Synthesis Analysis

Lucifer Yellow was invented by Walter W. Stewart at the National Institutes of Health and patented in 1978 . For common usage, it is compounded with carbohydrazide (CH) and prepared as a lithium salt . The CH group allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . Other cations such as ammonium or potassium can be used when lithium is undesirable, but the resulting salts are less soluble in water .


Molecular Structure Analysis

The molecular formula of Lucifer Yellow CH Dipotassium Salt is C13H9K2N5O9S2 . The structure of this compound includes a benzo[de]isoquinoline ring system, which is substituted with various functional groups .


Physical And Chemical Properties Analysis

Lucifer Yellow CH Dipotassium Salt has a molecular weight of 521.57 . It appears as yellowish-red to red crystals or powder . The compound is a fluorescent dye with an excitation and emission of 430 nm and 540 nm, respectively .

properties

IUPAC Name

dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O8S2.2K/c18-4-2-1-3-5-20-16(21)11-7-9(29(23,24)25)6-10-14(11)12(17(20)22)8-13(15(10)19)30(26,27)28;;/h6-8H,1-5,18-19H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNIPDJYRQVEOI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCCCCN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17K2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucifer Yellow Cadaverine

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